N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is a compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazide group linked to a pyridine ring and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer properties, particularly against HER-2 overexpressed breast cancer cells.
Industry: Utilized as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer application, the compound inhibits cellular proliferation by inducing DNA degradation in cancer cells . The hydrazide group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxyl-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
- N’-[(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide]
Uniqueness
N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to the presence of the pyridine ring, which enhances its coordination ability with metal ions compared to other similar compounds
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-10-3-5-12(9-16-10)15(20)18-17-8-11-4-6-13(19)14(7-11)21-2/h3-9,19H,1-2H3,(H,18,20)/b17-8- |
InChI Key |
HYEYLIPRXROIAZ-IUXPMGMMSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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